molecular formula C21H16O B5214748 Triptycen-2-ylmethanol

Triptycen-2-ylmethanol

Cat. No.: B5214748
M. Wt: 284.3 g/mol
InChI Key: KOIIOGJKXLLREI-UHFFFAOYSA-N
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Description

Triptycen-2-ylmethanol is a derivative of triptycene, a hydrocarbon with a unique three-dimensional structure composed of three benzene rings joined by two sp³ carbon atoms. This compound is known for its rigid and propeller-shaped molecular structure, which imparts unique chemical and physical properties. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptycen-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of triptycene monoquinone, which is the adduct formed between anthracene and p-benzoquinone. The reduction can be carried out using lithium aluminum hydride or sodium borohydride, followed by treatment with ethanolic hydrochloric acid and chromatography on acid alumina .

Another method involves the Diels-Alder reaction between anthracene and benzoquinone, followed by reduction of the resulting adduct . Additionally, this compound can be obtained by the oxidation of 2-acetyl-triptycene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Triptycen-2-ylmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triptycen-2-ylmethanol and its derivatives have found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of triptycen-2-ylmethanol is primarily influenced by its rigid and three-dimensional structure. This structure allows for specific interactions with molecular targets, including enzymes and receptors. The molecular pathways involved depend on the specific application and the functional groups present on the triptycene scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

IUPAC Name

4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-12-13-9-10-18-19(11-13)21-16-7-3-1-5-14(16)20(18)15-6-2-4-8-17(15)21/h1-11,20-22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIIOGJKXLLREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C=C(C=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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